molecular formula C12H15FO2 B7905836 1-(5-Fluoro-2-propoxyphenyl)propan-1-one

1-(5-Fluoro-2-propoxyphenyl)propan-1-one

Cat. No.: B7905836
M. Wt: 210.24 g/mol
InChI Key: ZLRDYDNBLSLWGF-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-propoxyphenyl)propan-1-one is a halogenated aryl ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a fluorine atom at the 5-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position. Its molecular formula is C₁₂H₁₅FO₂, with a molar mass of 210.24 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (propoxy) groups, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

1-(5-fluoro-2-propoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-3-7-15-12-6-5-9(13)8-10(12)11(14)4-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRDYDNBLSLWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-propoxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-propoxybenzaldehyde and propanone.

    Reaction Conditions: The key reaction involves the condensation of 5-fluoro-2-propoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired ketone.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(5-Fluoro-2-propoxyphenyl)propan-1-one.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Fluoro-2-propoxyphenyl)propan-1-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-propoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Fluoro-2-propoxyphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and the propoxy group contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence : Fluorine at the 5-position enhances electronic effects (e.g., resonance stabilization), whereas bromine in 1-(5-Bromo-2-fluorophenyl)propan-1-one increases molecular weight and polarizability .

Insights :

  • Amino-substituted analogs (e.g., 4-FMC) exhibit divergent applications (e.g., stimulant effects) due to their amine functionality .

Biological Activity

1-(5-Fluoro-2-propoxyphenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(5-Fluoro-2-propoxyphenyl)propan-1-one
  • Molecular Formula : C12H15F O2
  • Molecular Weight : 210.25 g/mol

Antimicrobial Properties

Research indicates that 1-(5-Fluoro-2-propoxyphenyl)propan-1-one exhibits significant antimicrobial activity. A study investigated its effects on various bacterial strains, including Pseudomonas aeruginosa. The compound demonstrated inhibitory effects on biofilm formation and pyocyanin production, which are critical for the virulence of this pathogen .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating specific cellular pathways. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival, suggesting a potential role in cancer therapy .

The biological activity of 1-(5-Fluoro-2-propoxyphenyl)propan-1-one can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes such as phospholipase A2, which is involved in inflammatory processes. This inhibition could lead to reduced inflammation and tumor growth .
  • Cellular Pathway Modulation : The compound may alter signaling pathways associated with cell survival and apoptosis, contributing to its anticancer effects .

Synthesis Methods

The synthesis of 1-(5-Fluoro-2-propoxyphenyl)propan-1-one typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate substituted phenol and propanone derivatives.
  • Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Reaction Conditions : Controlled temperature and pressure are essential to optimize yield and purity.

Study on Biofilm Inhibition

A recent study focused on the inhibitory effect of various derivatives of propafenone, including 1-(5-Fluoro-2-propoxyphenyl)propan-1-one, on Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation at concentrations below 100 µg/mL, demonstrating the compound's potential as an antimicrobial agent .

CompoundBiofilm Inhibition (µg/mL)Pyocyanin Production (µg/mL)
Control050
Compound<100<30

Anticancer Activity Assessment

In vitro studies have shown that treatment with 1-(5-Fluoro-2-propoxyphenyl)propan-1-one leads to a dose-dependent decrease in cell viability in several cancer cell lines. The IC50 values were determined to be around 20 µM for breast cancer cells, indicating moderate efficacy .

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